
5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that contains both bromine and trifluoromethyl groups It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the bromination of 4-(3-(trifluoromethyl)phenyl)thiazol-2-amine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The reaction is carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety and environmental controls.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the thiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(3-(trifluoromethyl)phenyl)thiazol-2-amine with an azide group replacing the bromine atom.
Aplicaciones Científicas De Investigación
5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(Trifluoromethyl)phenyl)thiazol-2-amine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-4-phenylthiazol-2-amine: Lacks the trifluoromethyl group, which reduces its lipophilicity and potential biological activity.
Uniqueness
5-Bromo-4-(3-(trifluoromethyl)phenyl)thiazol-2-amine is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H6BrF3N2S |
|---|---|
Peso molecular |
323.13 g/mol |
Nombre IUPAC |
5-bromo-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6BrF3N2S/c11-8-7(16-9(15)17-8)5-2-1-3-6(4-5)10(12,13)14/h1-4H,(H2,15,16) |
Clave InChI |
AAMDIIAUSBOYEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(SC(=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


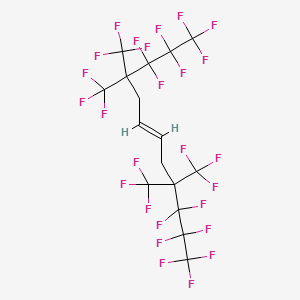
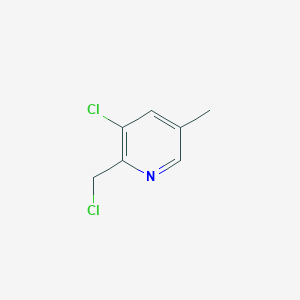
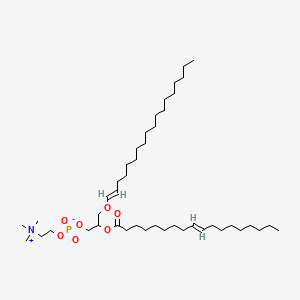

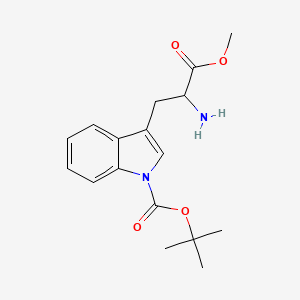
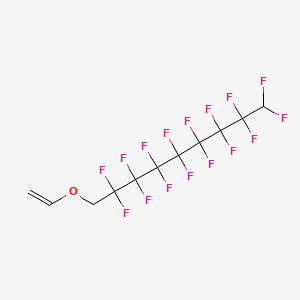
amine](/img/structure/B12090557.png)

![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12090570.png)


![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)

![1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene](/img/structure/B12090603.png)
